2-Benzothiazoleacetyl chloride
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Overview
Description
2-(Benzo[d]thiazol-2-yl)acetyl chloride is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)acetyl chloride typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for 2-(Benzo[d]thiazol-2-yl)acetyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Benzo[d]thiazol-2-yl)acetic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 2-(Benzo[d]thiazol-2-yl)acetyl chloride.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by hydrolysis.
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)acetyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-tubercular and anti-cancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)acetyl chloride is primarily based on its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)acetic acid: Formed by the hydrolysis of 2-(Benzo[d]thiazol-2-yl)acetyl chloride.
2-(Benzo[d]thiazol-2-yl)acetamide: Formed by the reaction with amines.
2-(Benzo[d]thiazol-2-yl)ethyl chloride: A similar compound with an ethyl group instead of an acetyl group.
Uniqueness
2-(Benzo[d]thiazol-2-yl)acetyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXXZBQCAQIFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288628 |
Source
|
Record name | (1,3-Benzothiazol-2-yl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500532-59-2 |
Source
|
Record name | (1,3-Benzothiazol-2-yl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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